5,5'-双(羟甲基)-2,2'-联吡啶

描述

The compound 5,5'-Bis(hydroxymethyl)-2,2'-bipyridine is a bipyridine derivative that has been the subject of various studies due to its potential applications in coordination chemistry and materials science. Bipyridine and its derivatives are known for their ability to act as ligands, coordinating with metal ions to form complexes with diverse structures and properties.

Synthesis Analysis

The synthesis of bipyridine derivatives often involves palladium-catalyzed cross-coupling reactions, as described in the preparation of multitopic metal ion-binding modules for supramolecular nanoengineering . These synthetic routes are advantageous due to their convenience and adaptability, allowing for the creation of a variety of bridging units and substituents on the terminal pyridine rings. Additionally, the synthesis of 5'-substituted-2,2'-bipyridine-6-carboxylic acid derivatives has been achieved starting from a pivotal bipyridine building block, leading to mono-, bis-, and tris-tridentate ligands suitable for complexation with lanthanide(III) cations .

Molecular Structure Analysis

The molecular structure and vibrational analysis of bipyridine derivatives have been studied using experimental techniques such as FT-IR and FT-Raman spectroscopy, as well as theoretical methods like ab initio Hartree Fock and density functional theory . These studies provide insights into the geometric parameters, hydrogen bonding interactions, and electronic properties such as HOMO and LUMO energies, which are crucial for understanding the reactivity and coordination behavior of these compounds.

Chemical Reactions Analysis

Bipyridine derivatives undergo various chemical reactions that modify their properties and enhance their utility in different applications. For instance, the anodic coupling of a bipyridine derivative has been used to produce a new ion-coordinating polyconjugated polymer with ionochromic and potentiometric properties, which could be used as prototype sensor materials . Furthermore, reactions with electrophiles in the presence of fluoride ions have been employed to synthesize halomethyl and other bipyridine derivatives, providing a route to valuable compounds for further functionalization .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridine derivatives are influenced by their molecular structure and the nature of substituents. For example, enzymatic polymerization of biobased rigid diols, such as 2,5-bis(hydroxymethyl)furan, with various diacid ethyl esters has led to the creation of novel biobased furan polyesters with specific molecular weights and physical properties . Additionally, the formation of cocrystals with other compounds, such as cyclohexanetricarboxylic acid, can result in unique hydrogen bonding networks and proton transfer phenomena, which are significant for the design of new materials .

科学研究应用

有机金属网络和超分子聚合物

- 应用:5,5'-双(羟甲基)-2,2'-联吡啶衍生物已被用于形成有机金属网络和共轭聚合物。这些材料由于其独特的结构特征而表现出有趣的光电特性,例如具有交联的三维网络以及与锌和镉等特定过渡金属配合物中的发光特性 (Kokil 等人,2005)。

配体合成和表征

- 应用:合成了多种 5,5'-双(羟甲基)-2,2'-联吡啶衍生物并对其作为配体的潜力进行了表征。这包括创建具有末端烯烃官能团的新型配体及其相应的金属配合物,展示了配位化学中的多功能应用 (Constable 等人,2009)。

光物理和电化学研究

- 应用:研究了基于 5,5'-双(羟甲基)-2,2'-联吡啶的化合物的な光物理和电化学性质。这包括对配合物的发射强度及其电化学行为的研究,有助于理解它们在光伏和电子应用中的潜力 (Cheng 等人,2014)。

分子识别和不对称催化

- 应用:某些联吡啶衍生物可作为分子识别和不对称催化的构建模块。这涉及合成和利用这些衍生物形成对催化过程和对映选择性很重要的金属配合物 (Ward 等人,2002)。

离子致变色和电位测量传感

- 应用:对基于 5,5'-双(羟甲基)-2,2'-联吡啶的聚合物的研究探索了它们的离子致变色和电位测量特性。由于这些聚合物能够配位质子和二价过渡金属离子,从而导致光谱和氧化还原变化,因此它们在开发传感器材料方面显示出潜力 (Zotti 等人,1999)。

未来方向

作用机制

Target of Action

Similar compounds are often used in organic synthesis as protecting groups for aldehydes and ketones .

Mode of Action

The mode of action of 5,5’-Bis(hydroxymethyl)-2,2’-bipyridine involves the formation of acetals, a common carbonyl compound derivative . This process is typically catalyzed by an acid and involves a dehydration process, as a water molecule is formed from the starting materials . The reaction is an equilibrium process that is usually performed in an organic solvent, where water is removed from the reaction to shift the equilibrium towards product formation .

Biochemical Pathways

The compound is involved in the formation of acetals, which are often used in organic synthesis . This suggests that it may play a role in various biochemical pathways involving aldehydes and ketones.

Pharmacokinetics

The compound’s solubility in water suggests that it may have good bioavailability .

Result of Action

The compound’s role in the formation of acetals suggests that it may have significant effects on cellular metabolism, particularly in pathways involving aldehydes and ketones .

Action Environment

The action of 5,5’-Bis(hydroxymethyl)-2,2’-bipyridine is influenced by environmental factors such as pH and temperature . For example, the formation of acetals is typically catalyzed by an acid and performed in an organic solvent . Additionally, the reaction takes place with good yields due to the insolubility of the final product in the aqueous reaction medium .

属性

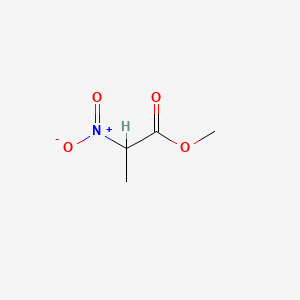

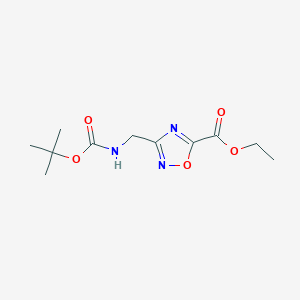

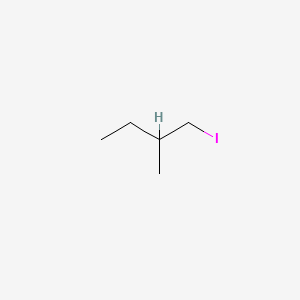

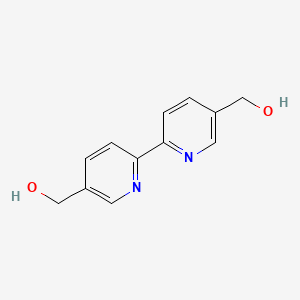

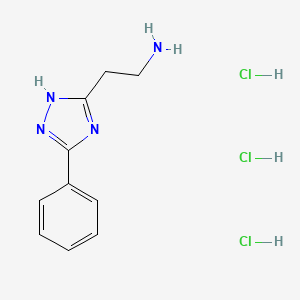

IUPAC Name |

[6-[5-(hydroxymethyl)pyridin-2-yl]pyridin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-6,15-16H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXJDRMCWWERRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)C2=NC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)